molecular formula C16H15N3O B2873939 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-07-5

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2873939
CAS No.: 483359-07-5
M. Wt: 265.316
InChI Key: YYZPHSYDHFGUKH-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is a cyanoacrylamide derivative featuring a propanamide backbone substituted with a cyano group, a 4-methylphenyl group (N-attached), and a pyridin-3-yl moiety at the β-position. Its synthesis likely involves Michael addition or condensation reactions, as seen in analogs (e.g., ).

Properties

IUPAC Name

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-4-6-15(7-5-12)19-16(20)14(10-17)9-13-3-2-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPHSYDHFGUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 4-methylphenylamine with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a condensation mechanism, forming the cyanoacetamide intermediate. This intermediate is then reacted with 3-bromopyridine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication in bacteria. By binding to the active site of the enzyme, it prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-Cyano-N-(2-phenylethyl)acrylamide (17): Shares the cyanoacrylamide core but differs in the N-substituent (2-phenylethyl vs. 4-methylphenyl). highlights its instability under hydrolysis, forming cyclic products via intramolecular reactions (Routes G, H). The target compound’s 4-methylphenyl group may reduce such cyclization due to steric hindrance, while the pyridinyl group’s electron-withdrawing nature could stabilize the acrylamide moiety against hydrolysis.
  • ACR-2 and ACR-3 (): These corrosion inhibitors feature hydroxyphenyl and methoxyphenyl substituents.

Table 1: Substituent Impact on Key Properties

Compound N-Substituent β-Substituent Stability Notes Log P (Predicted)
Target Compound 4-Methylphenyl Pyridin-3-yl High steric hindrance; reduced cyclization ~2.8–3.5
2-Cyano-N-(2-phenylethyl)acrylamide 2-Phenylethyl None Prone to cyclization/hydration ~2.5
ACR-2 4-Hydroxyphenyl 4-Methoxyphenyl Moderate solubility; high inhibition ~1.5–2.0

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methylphenyl and pyridinyl groups likely increase log P compared to hydroxyphenyl analogs (e.g., ACR-2), aligning with drug-like compounds in (log P 2.5–3.7).
  • Solubility: Polar cyano and amide groups may counterbalance aromatic hydrophobicity, but aqueous solubility is expected to be moderate (10–50 µg/mL), similar to isoindole derivatives in .
  • Crystal Packing : Weak interactions (C–H⋯N, π–π stacking) observed in ’s imidazole-4-imines suggest the target may form stable crystals dominated by aromatic stacking.

Table 2: Predicted Drug-Likeness Parameters

Parameter Target Compound 2-(4-Methylphenyl) Indolizine ACR-3
Molecular Weight ~295.3 g/mol ~235.3 g/mol ~264.3 g/mol
Log P ~3.0 3.73 ~1.8
H-Bond Acceptors 4 1 3
Rotatable Bonds 5 2 4

Biological Activity

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The structural formula of this compound features a cyano group, a 4-methylphenyl moiety, and a pyridin-3-yl group. Its molecular formula is C15H15N3OC_{15}H_{15}N_3O with a molecular weight of approximately 265.31 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and enzymes. Additionally, the aromatic rings may enhance binding affinity to various receptors or enzymes, modulating their activity and influencing biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown that it can inhibit the growth of bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism by which it exerts this activity remains to be fully elucidated.

Anticancer Activity

In vitro studies have demonstrated that this compound has anticancer properties, particularly against specific cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings

Several studies have been conducted to investigate the biological effects of this compound:

Study Findings Reference
Antimicrobial ActivityInhibition of bacterial growth in vitro
Anticancer EffectsInduction of apoptosis in cancer cell lines
Mechanistic StudiesInteraction with specific enzymes and receptors

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, supporting its potential as an antibiotic candidate.
  • Cancer Cell Line Testing : In another investigation, various concentrations of this compound were applied to breast cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.

Future Directions

Further research is necessary to fully understand the pharmacological profile of this compound. Areas for future investigation include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Insights : Detailed studies on how it interacts at the molecular level with specific targets.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

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